![molecular formula C4H5BrN2S B6236875 5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole CAS No. 2168382-80-5](/img/no-structure.png)
5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “5-(bromomethyl)-3-methyl-1,2,4-thiadiazole” belong to a class of organic compounds known as halomethyl compounds. They contain a methyl group substituted by a halogen .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution reactions. For instance, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like 1H and 13C NMR spectroscopy, including HSQC, HMBC, COSY, NOESY, and DEPT measurements .Chemical Reactions Analysis
Reactions involving similar compounds often involve radical mechanisms. For instance, the allylic bromination with NBS occurs as a radical chain reaction .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research on similar compounds often focuses on their potential applications in various fields. For instance, hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural, such as 5-(chloromethyl)furfural and 5-(bromomethyl)furfural, show promise in supplanting HMF from its derivative chemistry .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole involves the reaction of 3-methyl-1,2,4-thiadiazole with bromomethane in the presence of a base.", "Starting Materials": [ "3-methyl-1,2,4-thiadiazole", "Bromomethane", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as acetone or ethanol)" ], "Reaction": [ "Add 3-methyl-1,2,4-thiadiazole to a reaction flask", "Add a base to the reaction flask", "Add a solvent to the reaction flask", "Heat the reaction mixture to reflux", "Add bromomethane dropwise to the reaction mixture over a period of time", "Continue heating the reaction mixture for a period of time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid to obtain 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole" ] } | |
CAS-Nummer |
2168382-80-5 |
Molekularformel |
C4H5BrN2S |
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5BrN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3 |
InChI-Schlüssel |
KNHKAPZGZJVSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=N1)CBr |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.